2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenoxy group and a diazenyl-substituted phenyl group, making it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide typically involves multiple steps:
Bromination: The starting material, 2,6-dimethylphenol, undergoes bromination to form 4-bromo-2,6-dimethylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-bromo-2,6-dimethylphenoxy)acetic acid.
Condensation: The acetic acid derivative is condensed with 2-hydroxy-5-phenyldiazenylbenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic and diazenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as methoxy or thiol-substituted derivatives.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The diazenyl group can form hydrogen bonds and π-π interactions with biological molecules, while the brominated phenoxy group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,6-dimethylphenol
- 2-(4-bromo-2,6-dimethylphenoxy)acetic acid
- 2-(4-bromo-2,6-dimethylphenoxy)propanoic acid
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide is unique due to its combination of a brominated phenoxy group and a diazenyl-substituted phenyl group. This structural complexity allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research applications .
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O3/c1-15-10-18(24)11-16(2)23(15)31-14-22(30)28-25-13-17-12-20(8-9-21(17)29)27-26-19-6-4-3-5-7-19/h3-13,29H,14H2,1-2H3,(H,28,30)/b25-13+,27-26? | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHHOWMDIMHKT-WRNSGRQNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=CC2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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